6-fluoro-1H-quinazolin-4-one is a heterocyclic organic compound belonging to the quinazolinone family, characterized by a fused bicyclic structure containing both a benzene and a pyrimidine ring. The presence of the fluorine atom at the sixth position enhances its biological activity and reactivity, making it a subject of interest in medicinal chemistry. This compound is often synthesized for its potential applications in pharmaceuticals, particularly in the development of drugs targeting various diseases.
6-fluoro-1H-quinazolin-4-one can be derived from various synthetic pathways involving starting materials such as anthranilic acid or other related precursors. It is classified under heterocyclic compounds, specifically within the category of quinazolinones, which are known for their diverse biological properties, including anticancer, antibacterial, and anti-inflammatory activities.
The synthesis of 6-fluoro-1H-quinazolin-4-one can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Industrial applications may utilize continuous flow reactors for scalability.
The molecular formula for 6-fluoro-1H-quinazolin-4-one is with a molecular weight of approximately 166.14 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
6-fluoro-1H-quinazolin-4-one can undergo various chemical reactions:
Common reagents used in these reactions include sodium azide for substitution, potassium permanganate for oxidation, and Lewis acids for facilitating cyclization.
The mechanism of action for 6-fluoro-1H-quinazolin-4-one primarily involves its interaction with specific biological targets. It may inhibit certain enzymes by binding to their active sites, effectively blocking their activity. The presence of the fluorine atom enhances its binding affinity and selectivity toward these targets, contributing to its potential therapeutic effects .
6-fluoro-1H-quinazolin-4-one typically exhibits:
The compound is characterized by:
6-fluoro-1H-quinazolin-4-one has several applications in scientific research:
The quinazolinone scaffold emerged as a significant heterocyclic system following the pioneering synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline by Griess in 1869 through cyanogen and anthranilic acid condensation [5]. Structural characterization accelerated after Gabriel's 1903 development of an efficient oxidative method for quinazoline production, replacing earlier fragmented nomenclature (e.g., "bicyanoamido benzoyl") with systematic terminology [2] [5]. The mid-20th century marked a therapeutic turning point with the isolation of vasicine (peganine) from Adhatoda vasica in 1888 – a natural quinazoline alkaloid demonstrating bronchodilatory activity that validated the scaffold's bioactivity potential [7].
Modern medicinal exploitation accelerated with Niementowski's synthesis (anthranilic acid + formamide → 3,4-dihydro-4-oxoquinazoline), enabling systematic derivatization [2] [5]. This foundational work underpinned the development of clinical agents across therapeutic domains:
Table 1: Milestones in Quinazolinone Drug Development
| Year | Development | Significance |
|---|---|---|
| 1869 | Griess synthesizes first quinazoline derivative | Established core synthetic accessibility [5] |
| 1888 | Isolation of vasicine from Adhatoda vasica | Revealed natural occurrence and bioactivity [7] |
| 1903 | Gabriel develops practical quinazoline synthesis | Enabled systematic medicinal exploration [5] |
| 1950s | Discovery of quinazoline hypnotics (e.g., methaqualone) | Demonstrated CNS applications [4] |
| 2000s | FDA approval of EGFR inhibitors (gefitinib, erlotinib) | Validated anticancer applications [3] |
Fluorine incorporation has evolved into a strategic tool for optimizing pharmacokinetics and target engagement in heterocyclic drug design. The 6-fluoro substituent specifically enhances quinazolinone bioactivity through three interrelated mechanisms:
Electronic Modulation: Fluorine's strong electron-withdrawing effect (-I effect) increases the quinazolinone core's electrophilicity, enhancing hydrogen-bond acceptance at C4=O and N1 positions. This improves interactions with ATP-binding pockets in kinase targets (e.g., EGFR, PI3Kδ) [7].
Metabolic Stabilization: Replacement of C-H with C-F at C6 impedes oxidative metabolism by cytochrome P450 enzymes. Fluorine blocks common hydroxylation pathways, extending plasma half-life without altering molecular geometry [7].
Membrane Permeability: Fluorine's lipophilicity (Hansch π parameter = +0.14) counterbalances polar heterocyclic nitrogens, optimizing log P for cellular penetration. This balances aqueous solubility (for distribution) and lipid membrane traversal (for intracellular target access) [3] [7].
Table 2: Impact of Fluorination on Key Anticancer Quinazolinones
| Compound | Target | Non-Fluorinated IC₅₀ | 6-Fluorinated Analog IC₅₀ | Improvement |
|---|---|---|---|---|
| Gefitinib analog | EGFR | 32 nM | 14 nM | 2.3-fold [3] |
| Idelalisib derivative | PI3Kδ | 8.7 nM | 2.1 nM | 4.1-fold [3] |
| Dual HDAC6/PI3Kδ inhibitor | HDAC6 | 18 nM | 6.3 nM | 2.9-fold [3] |
Fluorine's strategic value is further evidenced in dual-targeting agents like Fimepinostat (CUDC-907), where the 6-fluoro group maintains synergistic PI3K/HDAC inhibition while reducing off-target toxicity [3].
6-Fluoro-1H-quinazolin-4-one (PubChem CID: 135480520) has emerged as a privileged scaffold due to its structural versatility and balanced physiochemical properties [1]. Key features driving its broad applicability include:
Molecular Framework Advantages:
Table 3: Synthetic Routes to 6-Fluoro-1H-quinazolin-4-one
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Niementowski Synthesis | Formamide, 130°C, 6h | 65-78% | Single-step, atom-economical [5] |
| Microwave-Assisted Cyclization | Anthranilamide + aldehyde, MW, 150°C | 82-90% | Rapid, high-yielding [7] |
| Metal-Catalyzed Cyclization | CuBr₂, EtOH, reflux | 75-88% | Tolerates sensitive substituents [2] |
Pharmacological Applications:
Molecular Structure Highlights:
F │ ├───6 │ │ 5 │ │ 7 ┌───┴─┐ N O │ ║ ──── ║ │ │ 1 │ 4 └───┬─┘ │ 8 │ 2 │3 └────────┘ Key: 1. N1-H Tautomerization site; 4. C4=O H-bond acceptor; 6. Fluorine substitution point
The scaffold's versatility is demonstrated in advanced hybrid molecules like triazole-glycoside derivatives, where the 6-fluoroquinazolinone core serves as the central pharmacophore connecting target-specific modules (e.g., sugar moieties for membrane transport, triazoles for auxiliary interactions) [8]. This modular design enables precise optimization of polypharmacology while retaining core binding efficiency.
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.:
CAS No.: 4337-12-6